DLC27-14 Exhibits Competitive Nef Binding with Quantified IC₅₀: Comparative Analysis of Inhibitory Potency
DLC27-14 demonstrates a competitive IC₅₀ of approximately 16 μM (specifically 15.92 μM as reported in vendor databases) measured by MALDI-TOF experiments in Nef protein interaction studies [1]. In contrast, the Nef-dependent Hck inhibitor Hck-IN-1, which operates through a distinct Nef-directed mechanism, exhibits an IC₅₀ of 2.8 μM for the Nef:Hck complex but 100-300 nM for wild-type HIV-1 replication inhibition, reflecting fundamental mechanistic divergence rather than simple potency differences .
| Evidence Dimension | Competitive inhibition of Nef protein function (MALDI-TOF assay) |
|---|---|
| Target Compound Data | IC₅₀ ≈ 16 μM (15.92 μM reported) |
| Comparator Or Baseline | Hck-IN-1: IC₅₀ = 2.8 μM for Nef:Hck complex inhibition; 100-300 nM for wild-type HIV-1 replication inhibition |
| Quantified Difference | DLC27-14 exhibits approximately 5.7-fold higher IC₅₀ than Hck-IN-1 in Nef:Hck complex assays, but DLC27-14 operates through a fundamentally distinct protein disorder mechanism not assessed by the same functional metrics |
| Conditions | MALDI-TOF competitive binding experiments; comparator data from Nef:Hck complex inhibition assays |
Why This Matters
The IC₅₀ value defines the working concentration range required for experimental design; selection of DLC27-14 over alternative Nef-targeting compounds should be based on the specific protein disorder catalyzer mechanism rather than on potency comparisons that do not reflect the distinct mode of action.
- [1] Lugari A, et al. A specific protein disorder catalyzer of HIV-1 Nef. Bioorg Med Chem. 2011;19(24):7401-7406. doi:10.1016/j.bmc.2011.10.051. View Source
